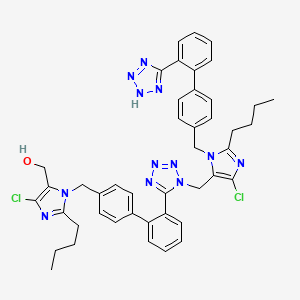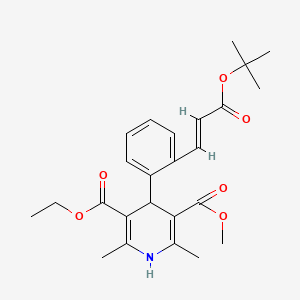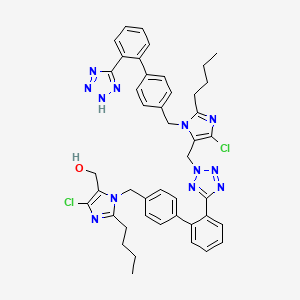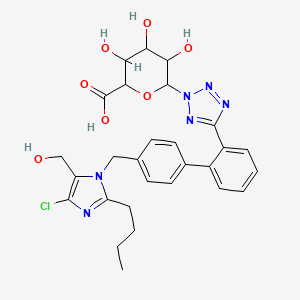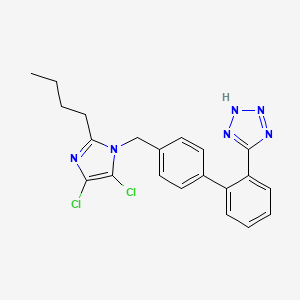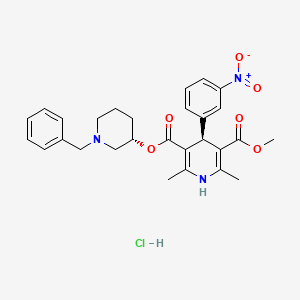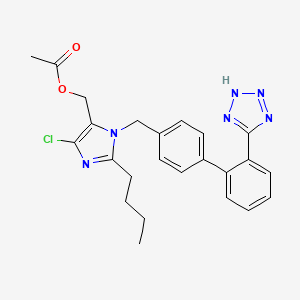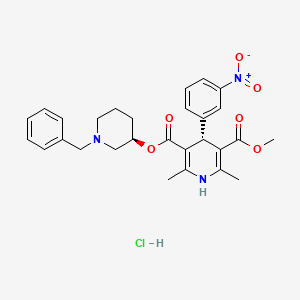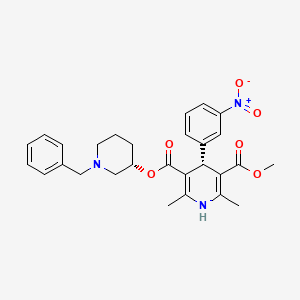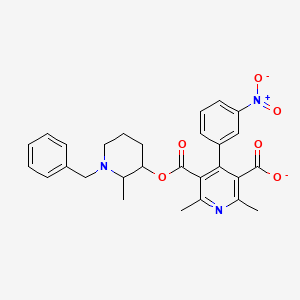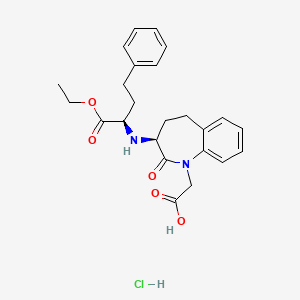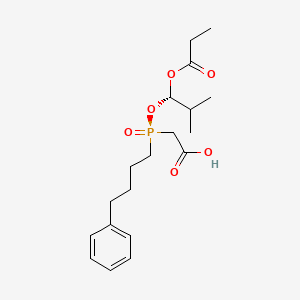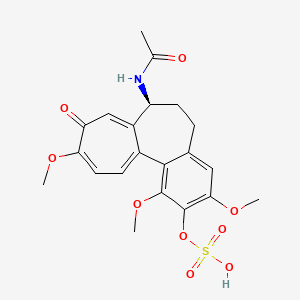
2-Demethyl Colchicine 2-O-Sulfate
Übersicht
Beschreibung
2-Demethyl Colchicine 2-O-Sulfate is a derivative of colchicine, an alkaloid extracted from plants of the family Colchicaceae, such as Colchicum autumnale and Gloriosa superba. Colchicine and its derivatives are known for their pharmacological properties, including anti-inflammatory, antimitotic, and anticancer activities. The modification of colchicine to produce derivatives like this compound aims to enhance its therapeutic potential while reducing toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Demethyl Colchicine 2-O-Sulfate involves the regio-selective demethylation of colchicine. This can be achieved through microbial transformation using strains such as Streptomyces griseus ATCC 13273. The process involves incubating colchicine with the microbial strain, resulting in the production of 2-O-demethyl-colchicine . The sulfate group can then be introduced through sulfation reactions using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound can leverage biotransformation processes due to their regio-selectivity and environmental friendliness. The use of microbial strains for demethylation followed by chemical sulfation provides a scalable and efficient method for producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Demethyl Colchicine 2-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the colchicine scaffold.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Demethyl Colchicine 2-O-Sulfate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other colchicine derivatives with potential therapeutic benefits.
Biology: The compound is used to study cell division and microtubule dynamics due to its antimitotic properties.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The primary mechanism of action of 2-Demethyl Colchicine 2-O-Sulfate involves the inhibition of microtubule polymerization by binding to β-tubulin. This disruption of microtubule dynamics prevents cell division and affects various cellular processes, including migration and intracellular transport. The compound also interferes with inflammatory pathways by inhibiting the activation and migration of neutrophils .
Vergleich Mit ähnlichen Verbindungen
Colchicine: The parent compound with well-known antimitotic and anti-inflammatory properties.
3-Demethyl Colchicine: Another derivative with similar pharmacological activities.
Thiocolchicoside: A semi-synthetic derivative used as a muscle relaxant and anti-inflammatory agent.
Uniqueness: 2-Demethyl Colchicine 2-O-Sulfate is unique due to its specific structural modifications, which enhance its therapeutic potential while reducing toxicity. The addition of the sulfate group can improve the compound’s solubility and bioavailability, making it a valuable derivative for further research and development .
Eigenschaften
IUPAC Name |
[(7S)-7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOCBMNRNKYWSA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Losartan Imidazo[1,5-b]isoquinoline Impurity](/img/structure/B600980.png)
